![molecular formula C17H30ClNS B14443012 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 76652-33-0](/img/structure/B14443012.png)
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride
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Overview
Description
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C17H30NS.Cl. This compound is known for its unique structure, which includes a pyridinium core substituted with a decylsulfanyl group and a methyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and decylsulfanyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as aluminum chloride.
Synthetic Routes: One common synthetic route involves the alkylation of pyridine with a decylsulfanyl methyl halide under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium compounds.
Scientific Research Applications
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The decylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pyridinium core facilitates interactions with nucleophilic sites, leading to various biochemical effects.
Comparison with Similar Compounds
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride can be compared with similar compounds such as:
1-[(Decylsulfanyl)methyl]-3-methyl-1H-imidazol-3-ium chloride: This compound has an imidazolium core instead of a pyridinium core, leading to different chemical properties and applications.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-benzimidazol-3-ium chloride: The benzimidazolium core provides additional stability and unique reactivity compared to the pyridinium derivative.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-pyrrol-3-ium chloride: The pyrrolium core offers different electronic properties, making it suitable for specific applications in materials science.
Properties
CAS No. |
76652-33-0 |
---|---|
Molecular Formula |
C17H30ClNS |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
1-(decylsulfanylmethyl)-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H30NS.ClH/c1-3-4-5-6-7-8-9-10-14-19-16-18-13-11-12-17(2)15-18;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VYVPNMHBWSQOEY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Origin of Product |
United States |
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